Cas no 2460-87-9 (4-(Tert-Butoxy)phenol)

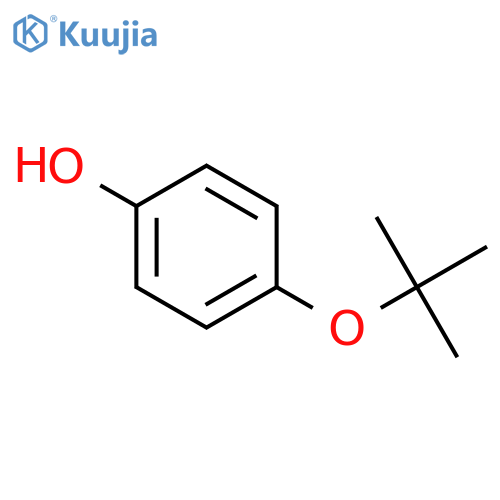

4-(Tert-Butoxy)phenol structure

商品名:4-(Tert-Butoxy)phenol

4-(Tert-Butoxy)phenol 化学的及び物理的性質

名前と識別子

-

- 4-(tert-Butoxy)phenol

- 4-tert-Butoxyphenol

- 4-[(2-methylpropan-2-yl)oxy]phenol

- 4-tert-butyloxyphenol

- Hydroquinone Mono-tert-butyl Ether

- mono-tert-butylhydroquinone

- o-t-butylhydroquinone

- Phenol,p-tert-butoxy

- p-Tert-butoxyphenol

- t-butyl 4-hydroxyphenyl ether

- Phenol, 4-(1,1-dimethylethoxy)-

- 4-t-butoxyphenol

- 4W56A32OU8

- AK135651

- Phenol, p-tert-butoxy-

- 4-tert-butoxy-phenol

- CIICLJLSRUHUBY-UHFFFAOYSA-N

- Phenol,4-(1,1-dimethylethoxy)-

- STR08098

- 8269AD

- STL556581

- FCH920176

- BBL102775

- 4-(Tert-Butoxy)phenol

-

- MDL: MFCD02183556

- インチ: 1S/C10H14O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,11H,1-3H3

- InChIKey: CIICLJLSRUHUBY-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])O[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 166.09900

- どういたいしつりょう: 166.099

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: ホワイトまたはライトブラウンの粉末

- 密度みつど: 1.029

- ゆうかいてん: 149.0 to 155.0 deg-C

- ふってん: 263.7°Cat760mmHg

- フラッシュポイント: 114.4°C

- 屈折率: 1.514

- PSA: 29.46000

- LogP: 2.56950

- ようかいせい: 不溶性

4-(Tert-Butoxy)phenol セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

-

危険物標識:

4-(Tert-Butoxy)phenol 税関データ

- 税関コード:2909500000

- 税関データ:

中国税関コード:

2909500000概要:

290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-(Tert-Butoxy)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2390-5G |

4-tert-Butoxyphenol |

2460-87-9 | >98.0%(GC) | 5g |

¥2615.00 | 2024-04-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26013-1g |

4-(tert-Butoxy)phenol, 98% |

2460-87-9 | 98% | 1g |

¥2006.00 | 2023-03-15 | |

| abcr | AB205358-5 g |

4-(tert-Butoxy)phenol, 98%; . |

2460-87-9 | 98% | 5g |

€247.50 | 2022-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26013-5g |

4-(tert-Butoxy)phenol, 98% |

2460-87-9 | 98% | 5g |

¥7575.00 | 2023-03-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007064-5g |

4-(Tert-Butoxy)phenol |

2460-87-9 | 98% | 5g |

3006CNY | 2021-05-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162415-200mg |

4-(Tert-Butoxy)phenol |

2460-87-9 | >98.0%(GC) | 200mg |

¥224.90 | 2023-08-31 | |

| 1PlusChem | 1P002P69-250mg |

Phenol, 4-(1,1-dimethylethoxy)- |

2460-87-9 | 98% | 250mg |

$32.00 | 2025-02-19 | |

| A2B Chem LLC | AB25137-5g |

4-(tert-Butoxy)phenol |

2460-87-9 | >98.0%(GC) | 5g |

$115.00 | 2024-04-20 | |

| Ambeed | A901016-25g |

4-(tert-Butoxy)phenol |

2460-87-9 | 98% | 25g |

$580.0 | 2024-04-20 | |

| Ambeed | A901016-250mg |

4-(tert-Butoxy)phenol |

2460-87-9 | 98% | 250mg |

$29.0 | 2024-04-20 |

4-(Tert-Butoxy)phenol 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2460-87-9 (4-(Tert-Butoxy)phenol) 関連製品

- 2741-16-4(Isopropoxybenzene)

- 7495-77-4(4-Isopropoxyphenol)

- 7495-78-5(1,4-Diisopropoxybenzene)

- 6669-13-2(Tert-Butoxybenzene)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2460-87-9)4-(Tert-Butoxy)phenol

清らかである:99%/99%

はかる:5g/25g

価格 ($):158.0/522.0